molecular formula C22H24N6OS B10909150 N-benzyl-2-[(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide

N-benzyl-2-[(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide

Cat. No.: B10909150
M. Wt: 420.5 g/mol
InChI Key: FUDNRJFHGNEECD-UHFFFAOYSA-N
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Description

N~1~-BENZYL-2-[(3,6-DICYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound featuring a pyrazolo[3,4-b]pyridine scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-BENZYL-2-[(3,6-DICYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting with the preparation of the pyrazolo[3,4-b]pyridine core. This core can be synthesized through the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N~1~-BENZYL-2-[(3,6-DICYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a variety of functional groups, enhancing the compound’s versatility .

Mechanism of Action

The mechanism of action of N1-BENZYL-2-[(3,6-DICYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets, such as enzymes involved in cell cycle regulation. The compound’s pyrazolo[3,4-b]pyridine core is known to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell proliferation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-BENZYL-2-[(3,6-DICYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE stands out due to its unique combination of structural features, which confer specific biological activities. Its ability to inhibit CDKs selectively makes it a promising candidate for targeted cancer therapy .

Properties

Molecular Formula

C22H24N6OS

Molecular Weight

420.5 g/mol

IUPAC Name

1-benzyl-3-[(3,6-dicyclopropyl-1-methylpyrazolo[3,4-b]pyridine-4-carbonyl)amino]thiourea

InChI

InChI=1S/C22H24N6OS/c1-28-20-18(19(27-28)15-9-10-15)16(11-17(24-20)14-7-8-14)21(29)25-26-22(30)23-12-13-5-3-2-4-6-13/h2-6,11,14-15H,7-10,12H2,1H3,(H,25,29)(H2,23,26,30)

InChI Key

FUDNRJFHGNEECD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=CC(=N2)C3CC3)C(=O)NNC(=S)NCC4=CC=CC=C4)C(=N1)C5CC5

Origin of Product

United States

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